3-(dimethylamino)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide
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Overview
Description
3-(dimethylamino)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core with a dimethylamino group and a sulfonyl-linked piperazine moiety, which includes a fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with dimethylamine under appropriate conditions to form 3-(dimethylamino)benzoic acid.
Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be achieved by reacting the intermediate with a sulfonyl chloride derivative, such as 4-(4-fluorophenyl)piperazine-1-sulfonyl chloride, under basic conditions.
Coupling Reaction: The final step involves coupling the sulfonylated intermediate with a propylamine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dimethylamino or fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogenating agents, nucleophiles, or electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(dimethylamino)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in studies investigating its interactions with biological targets, such as receptors and enzymes.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It may have applications in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)-N-(3-(piperazin-1-yl)propyl)benzamide: Lacks the fluorophenyl and sulfonyl groups.
N-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)benzamide: Lacks the dimethylamino group.
Uniqueness
The presence of the dimethylamino group, sulfonyl linkage, and fluorophenyl substituent in 3-(dimethylamino)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide distinguishes it from similar compounds. These structural features contribute to its unique chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(dimethylamino)-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O3S/c1-25(2)21-6-3-5-18(17-21)22(28)24-11-4-16-31(29,30)27-14-12-26(13-15-27)20-9-7-19(23)8-10-20/h3,5-10,17H,4,11-16H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNUYUMZFNZUMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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